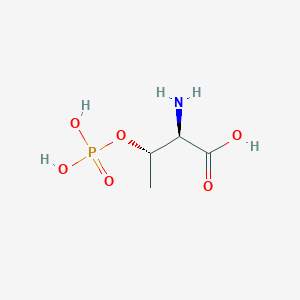

D-O-Phospho Threonine

Description

Significance of Protein Phosphorylation as a Post-Translational Modification

Protein phosphorylation is a reversible process where a phosphate (B84403) group is covalently added to an amino acid residue within a protein. thermofisher.comwikipedia.org This modification is one of the most common and crucial post-translational modifications (PTMs), acting as a molecular switch that can turn protein activity "on" or "off". wikipedia.orgsigmaaldrich.com The addition of the negatively charged phosphate group can induce significant conformational changes in a protein, thereby altering its function. wikipedia.org

This regulatory mechanism is fundamental to a vast number of cellular processes, including:

Cell Cycle and Growth: Phosphorylation is essential for the orderly progression of the cell cycle and for controlling cell growth and proliferation. thermofisher.comsigmaaldrich.com

Apoptosis: The programmed cell death process is tightly regulated by phosphorylation events. sigmaaldrich.com

Signal Transduction: Phosphorylation cascades are a primary means by which cells respond to external stimuli and transmit signals from the cell surface to the nucleus. thermofisher.comnih.gov

Metabolism: Many enzymes involved in metabolic pathways are regulated by phosphorylation, ensuring that cellular energy production and utilization are balanced. nih.gov

Gene Expression: Phosphorylation can influence the activity of transcription factors, thereby regulating which genes are expressed. gsconlinepress.com

The most commonly phosphorylated amino acids are serine, threonine, and tyrosine, each having a hydroxyl group that can form a phosphate ester. sigmaaldrich.comwikipedia.org The enzymes responsible for adding phosphate groups are known as protein kinases, while protein phosphatases remove them, allowing for a dynamic and responsive regulatory system. creative-proteomics.com The sheer number of kinases and phosphatases encoded in the genomes of organisms underscores the extensive role of phosphorylation in biology. oup.com

Overview of Threonine Phosphorylation in Eukaryotic and Prokaryotic Organisms

The phosphorylation of threonine residues is a widespread phenomenon observed in both eukaryotic and prokaryotic organisms, though its prevalence and regulatory roles differ significantly between these domains of life.

In Eukaryotes:

Threonine phosphorylation, alongside serine phosphorylation, is the most prevalent form of protein phosphorylation in eukaryotic cells. creative-proteomics.com It is a cornerstone of intracellular signaling pathways that govern fundamental cellular activities such as growth, differentiation, and apoptosis. creative-proteomics.com Thousands of threonine phosphorylation sites have been identified in eukaryotic proteins, highlighting its extensive involvement in cellular regulation. nih.gov The dysregulation of threonine phosphorylation is implicated in various diseases, including cancer. creative-proteomics.com

Recent advances in mass spectrometry have enabled large-scale identification of phosphorylation sites, revealing that a significant portion of the eukaryotic proteome is subject to this modification. nih.gov For instance, studies in mammalian cells have identified tens of thousands of phosphorylation sites, a substantial number of which are on threonine residues. nih.gov

In Prokaryotes:

While initially thought to be less common, serine, threonine, and tyrosine phosphorylation are now recognized as important regulatory mechanisms in prokaryotes as well. oup.comnih.govfrontiersin.org However, the extent of threonine phosphorylation in prokaryotes appears to be less than in eukaryotes. nih.gov Prokaryotic organisms possess protein kinases and phosphatases that are functionally analogous to their eukaryotic counterparts, although they may have distinct evolutionary origins. oup.complos.org

Threonine phosphorylation in bacteria is involved in various processes, including metabolism and virulence. frontiersin.org For example, in Escherichia coli, O-phospho-L-threonine is a known metabolite. nih.gov The discovery of "eukaryote-like" serine/threonine kinases in bacteria has further emphasized the importance of this modification in the prokaryotic world. plos.org However, prokaryotes also utilize other phosphorylation systems, such as the two-component systems that primarily involve histidine and aspartate phosphorylation, which are less common in eukaryotes for signaling. wikipedia.orgoup.com

The following table summarizes the key differences in threonine phosphorylation between eukaryotes and prokaryotes:

| Feature | Eukaryotes | Prokaryotes |

| Prevalence | Highly prevalent, thousands of sites identified. nih.govnih.gov | Less prevalent than in eukaryotes, but significant. nih.govnih.gov |

| Primary Roles | Intracellular signaling, cell cycle, growth, apoptosis. creative-proteomics.com | Metabolism, virulence, environmental response. wikipedia.orgfrontiersin.org |

| Kinases | Large families of serine/threonine kinases. oup.com | Possess "eukaryote-like" serine/threonine kinases and other systems like two-component signaling. oup.complos.org |

| Phosphoproteome Size | Vast, with estimates of over half of all proteins being phosphorylated. nih.gov | Comparatively smaller phosphoproteome. nih.gov |

Historical Perspective of Phosphothreonine Research and Discovery

The journey to understanding phosphothreonine began with the broader discovery of protein phosphorylation. In 1906, Phoebus Levene identified phosphate in the protein vitellin. wikipedia.org This was followed by the identification of phosphoserine in casein by Fritz Lipmann in 1933. wikipedia.org However, the enzymatic basis of protein phosphorylation was not described until the 1950s by Eugene P. Kennedy. wikipedia.org

The specific discovery of phosphothreonine is intertwined with the groundbreaking research on tyrosine kinases in the late 1970s. While investigating the kinase activity associated with the v-Src oncoprotein, researchers initially identified phosphoserine and phosphothreonine as the known phosphoamino acids in proteins. pnas.org It was during the effort to better resolve these phosphoamino acids using 2D separation techniques that phosphotyrosine was unequivocally identified. pnas.org

Pioneering investigations into serine and threonine phosphorylation in bacteria also began in the 1970s. frontiersin.org The first prokaryotic protein kinase with similarity to eukaryotic serine/threonine kinases was discovered in Myxococcus xanthus in the early 1990s. frontiersin.orgplos.org This discovery was a significant step in recognizing the universality of this regulatory mechanism.

The development of high-accuracy mass spectrometry has revolutionized phosphoproteomics, allowing for the large-scale identification of phosphorylation sites, including thousands on threonine residues. nih.gov This technology has been instrumental in revealing the vast landscape of threonine phosphorylation and its central role in cellular function across all domains of life. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-amino-3-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRGIUJOYOXOQJ-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450442 | |

| Record name | PHOSPHONOTHREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96193-69-0 | |

| Record name | PHOSPHONOTHREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Biochemical Properties of D O Phospho Threonine Residues

Formation of O-Phospho Threonine within Polypeptides

The formation of O-Phospho Threonine is a controlled enzymatic process central to cellular signaling. wikipedia.orgwikipedia.org This post-translational modification involves the covalent attachment of a phosphate (B84403) group to the hydroxyl (-OH) group of a threonine residue within a polypeptide chain. wikipedia.org

The reaction is catalyzed by a large and diverse family of enzymes known as protein kinases, specifically serine/threonine kinases. wikipedia.orgwikipedia.org These enzymes utilize adenosine (B11128) triphosphate (ATP) as the phosphate donor. wikipedia.orgprospecbio.com The chemical reaction can be summarized as:

ATP + a protein ⇌ ADP + a phosphoprotein wikipedia.orgprospecbio.com

In this transferase reaction, the terminal (gamma) phosphate group of an ATP molecule is transferred to the oxygen atom of the threonine side chain. wikipedia.orgprospecbio.com This process is reversible; protein phosphatases catalyze the removal of the phosphate group, allowing the protein to return to its non-phosphorylated state. thermofisher.com This dynamic interplay between kinases and phosphatases ensures that protein function can be rapidly modulated in response to cellular signals. thermofisher.comwikipedia.org

Serine/threonine kinases exhibit selectivity for their substrate proteins. wikipedia.org This specificity is determined by the amino acid sequence surrounding the target threonine residue, known as the consensus sequence. wikipedia.org Different kinase subfamilies recognize distinct consensus sequences, ensuring that specific cellular signals lead to the phosphorylation of the correct target proteins. scnu.edu.cn This combinatorial control, involving both the specific kinase and the substrate's recognition motif, is fundamental to the precision of signaling pathways. scnu.edu.cn

Conformational Changes Induced by Phosphothreonine Residues in Proteins

The introduction of a bulky, negatively charged phosphate group onto a threonine residue can dramatically alter the local and global conformation of a protein. cusabio.combiorxiv.orgbiorxiv.org This structural reorganization is a primary mechanism by which threonine phosphorylation regulates protein function. cusabio.com Studies comparing phosphorylated and non-phosphorylated peptides and proteins have revealed that threonine phosphorylation, in particular, triggers a significant disorder-to-order transition. biorxiv.orgnih.govresearchgate.net The dianionic form of phosphothreonine, which is predominant at physiological pH, preferentially adopts a highly ordered and compact cyclic conformation. biorxiv.orgresearchgate.netacs.org This induced structural change is often more pronounced than that observed for phosphoserine, suggesting that threonine phosphorylation can act as a more decisive molecular switch. biorxiv.orgnih.govacs.org

The ordered structure of dianionic phosphothreonine is stabilized by a network of noncovalent interactions. biorxiv.orgnih.govacs.org A key feature is a strong intra-residue hydrogen bond between the phosphate group and the amide proton of the same pThr residue. biorxiv.orgnih.govacs.org This interaction, along with others such as an n→π* interaction between consecutive carbonyls, effectively creates a noncovalent cyclic structure that mimics the covalent backbone cyclization of proline. biorxiv.orgnih.govresearchgate.net

This induced structure imposes significant conformational restrictions on the polypeptide backbone and the pThr side chain. biorxiv.orgresearchgate.net The backbone torsion angle ϕ is preferentially restricted to approximately -60°, a value characteristic of polyproline II or α-helical conformations. biorxiv.orgnih.govbiorxiv.org The side chain is also constrained, with the χ1 and χ2 torsion angles adopting preferred conformations to accommodate the bulky phosphate and its interactions. biorxiv.orgnih.gov This structural signature of pThr has been observed in diverse protein contexts, including the critical activation loops of protein kinases. biorxiv.orgnih.govresearchgate.net The transition from a relatively extended conformation for unphosphorylated threonine to a compact, ordered state upon phosphorylation represents a substantial structural shift. biorxiv.orgbiorxiv.org

Threonine phosphorylation is a classic mechanism of allosteric regulation, whereby a modification at one site on a protein influences its activity or binding properties at a distant site. cusabio.comcrick.ac.ukplos.org The conformational changes initiated by the phosphate group can propagate through the protein structure, altering the conformation of the catalytic site or other functional domains. cusabio.comnih.gov

This allosteric control can either activate or inhibit protein function. cusabio.com For example, in Type 1 Serine/Threonine Kinase Receptors (STKR1), phosphorylation within the regulatory GS domain can destabilize an inhibitory salt-bridge at the catalytic site, leading to kinase activation. plos.org This signal propagation occurs through an allosteric network of residue-residue contacts. plos.org Similarly, in other kinases, phosphorylation of the activation loop induces conformational rearrangements necessary for full catalytic activity. biorxiv.orgscispace.com This ability to act as a molecular switch allows phosphorylation to trigger signaling cascades, where the activation of one kinase leads to the phosphorylation and subsequent activation of downstream kinases and effector proteins. cusabio.com

Role of Phosphothreonine in Protein-Protein Interactions

Beyond inducing conformational changes that modulate a protein's intrinsic activity, threonine phosphorylation plays a crucial role in mediating protein-protein interactions. researchgate.netscnu.edu.cncellsignal.com The phosphothreonine residue and its surrounding amino acids can create a novel binding site, or "docking site," that is recognized by specific domains on other proteins. scnu.edu.cnnih.gov This mechanism is fundamental to the assembly of multi-protein signaling complexes, which bring together enzymes, substrates, and regulatory proteins to ensure the efficient and specific transmission of cellular signals. scnu.edu.cncellsignal.com

A number of distinct protein domains have evolved to specifically recognize and bind to phosphothreonine-containing motifs. scnu.edu.cnnih.gov These pThr-binding modules function as adaptors, linking phosphorylated proteins to downstream signaling pathways. cellsignal.com

One of the most well-characterized pThr-specific binding modules is the Forkhead-associated (FHA) domain . researchgate.net FHA domains are unique among phosphopeptide-binding domains in their exquisite selectivity for phosphothreonine over phosphoserine. researchgate.netoup.comnih.govnih.gov This specificity is achieved through a binding pocket that accommodates the γ-methyl group of the threonine residue, an interaction not possible with serine. oup.comnih.govnih.gov FHA domains are found in a wide variety of proteins involved in processes like DNA damage response, cell cycle control, and signal transduction. crick.ac.ukresearchgate.netnih.gov

Other domains that recognize phosphothreonine, often in addition to phosphoserine, include:

WW domains: These small domains, found in proteins like the prolyl isomerase Pin1, can bind to pThr-Pro motifs and are involved in regulating mitosis. scnu.edu.cnnih.govresearchgate.net

14-3-3 proteins: These proteins bind to specific phosphorylated serine or threonine motifs, regulating a vast range of cellular processes. scnu.edu.cncrick.ac.uk

BRCT domains: Found in DNA damage response proteins like BRCA1, these domains can recognize pSer and pThr residues. nih.gov

The structural basis for recognition varies significantly between these domain families, suggesting they arose through convergent evolution. scnu.edu.cn

Table 1: Examples of Phosphothreonine Recognition Domains

| Domain | Specificity | Example Proteins | Cellular Role |

|---|---|---|---|

| FHA (Forkhead-associated) | Highly specific for pThr researchgate.netoup.comnih.gov | Rad53, Chk2, Ki67 oup.comnih.gov | DNA damage response, Cell cycle checkpoints crick.ac.uknih.gov |

| WW | Binds pThr-Pro and pSer-Pro motifs nih.govresearchgate.net | Pin1, Nedd4 nih.govresearchgate.net | Mitotic regulation, Ubiquitination crick.ac.ukresearchgate.net |

| 14-3-3 | Binds specific pSer/pThr motifs scnu.edu.cncrick.ac.uk | Various isoforms | Signal transduction, Stress response, Apoptosis crick.ac.uk |

| BRCT (BRCA1 C-Terminus) | Binds pSer and pThr nih.gov | BRCA1 nih.gov | DNA damage repair nih.gov |

The phosphorylation-dependent binding of recognition domains to pThr motifs is a key mechanism for controlling the assembly and disassembly of protein complexes. scnu.edu.cncellsignal.com A signaling event, such as the activation of a kinase by an extracellular stimulus, can trigger the phosphorylation of a threonine residue on a target protein. wikipedia.orgcellsignal.com This modification creates a binding site for a pThr-recognition domain on an adaptor or effector protein, nucleating the formation of a larger signaling complex. scnu.edu.cncellsignal.com

This assembly can bring a kinase and its substrate into close proximity, facilitate the activation of a downstream enzyme, or relocate a protein to a different cellular compartment. wikipedia.orgthermofisher.com For instance, the interaction between the FHA domain of the Rad53 kinase and a phosphorylated Rad9 protein is essential for the DNA damage checkpoint in yeast. scnu.edu.cnnih.gov Conversely, the dephosphorylation of the threonine residue by a phosphatase would lead to the disassembly of the complex, effectively terminating the signal. thermofisher.com This dynamic assembly and disassembly allow cells to respond rapidly and reversibly to changing conditions. wikipedia.org

Enzymatic Regulation of Threonine Phosphorylation Homeostasis

Serine/Threonine Kinases

Serine/threonine kinases (STKs) are a large and diverse family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of a serine or threonine residue within a substrate protein. wikipedia.org This post-translational modification is a critical mechanism for regulating a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and embryonic development. wikipedia.org While they all target serine or threonine, many kinases exhibit a preference for one over the other, and their specificity is further refined by the amino acid sequence surrounding the phosphorylation site. nih.govbiorxiv.org The human genome encodes over 500 protein kinases, with at least 350 classified as STKs, highlighting their central role in cellular regulation. wikipedia.org

Specificity and Consensus Sequences for Threonine Phosphorylation

The specificity of serine/threonine kinases is largely determined by the amino acid sequence flanking the target threonine residue, known as the consensus sequence. wikipedia.org These motifs are recognized by the catalytic cleft of the kinase, ensuring that only specific substrates are phosphorylated. wikipedia.org Kinase consensus sequences can be broadly categorized into three main classes: basophilic (a preference for basic residues like arginine and lysine), acidophilic (a preference for acidic residues like aspartate and glutamate), and proline-directed. nih.gov Many kinases that phosphorylate threonine fall into these categories, recognizing specific patterns of amino acids around the target residue. For example, Akt, a well-studied kinase, prefers substrates with arginine residues at the -3 and -5 positions relative to the phosphorylation site. nih.gov While many kinases can phosphorylate both serine and threonine, approximately half of the Ser/Thr kinome displays a degree of selectivity for one over the other. nih.govbiorxiv.org

Below is a table detailing the consensus sequences for several kinases known to phosphorylate threonine residues.

| Kinase Family | Specific Kinase Example | Consensus Sequence/Motif | Key Features |

| AGC Kinases | Akt (Protein Kinase B) | R-X-R-X-X-T /S-F/L | Preference for Arginine at -5 and -3 positions. nih.gov |

| STE Kinases | MST1/MST2 | - | Often activated by stress stimuli and part of the Hippo pathway. nih.gov |

| STE Kinases | p21-activated kinases (PAKs) | - | Activated by Rho GTPases like Cdc42 and Rac. nih.gov |

| CMGC Kinases | Cyclin-Dependent Kinases (CDKs) | T /S-P-X-K/R | Proline-directed, with a proline at the +1 position. nih.gov |

| Other | PDK1 | - | Known to be a threonine-specific protein kinase. researchgate.net |

T indicates the phosphorylated threonine residue.

X denotes any amino acid.

Amino acid positions are numbered relative to the phosphorylated residue (0).

Regulatory Mechanisms of Threonine Kinase Activity

The activity of threonine kinases is tightly controlled by a variety of regulatory mechanisms to ensure that they are active only when and where they are needed. These mechanisms include:

Autophosphorylation: Many kinases can phosphorylate themselves, a process known as autophosphorylation. This can occur in the activation loop of the kinase domain, leading to a conformational change that increases catalytic activity. For instance, MST1/2 kinases undergo autophosphorylation at key threonine residues (T183 in MST1 and T180 in MST2) in response to stress, which is essential for their activation. nih.gov

Transphosphorylation: Kinases can be phosphorylated and activated by other kinases in a signaling cascade. This hierarchical activation allows for the amplification and integration of cellular signals.

Protein-Protein Interactions: The interaction with other proteins is a crucial regulatory mechanism.

Dimerization: Some kinases, like those in the MST family, are regulated by their dimerization state. They possess a SARAH domain that facilitates self-association or heterodimerization with other signaling partners, influencing their activity. nih.govportlandpress.com Group A PAKs also function as dimers in their inactive state. nih.gov

Regulatory Subunits and Scaffolds: The binding of regulatory subunits or scaffold proteins can control the localization and activity of kinases.

Inhibitory Proteins: Specific proteins can bind to and inhibit kinase activity. For example, Raf-1 can interact with and negatively regulate MST2 kinase activity. nih.gov The human PAK-interacting protein, hPIP1, can inhibit the activity of PAK1. pnas.org

Autoinhibition: Many kinases are held in an inactive state by an autoinhibitory domain or pseudosubstrate motif that blocks the active site. nih.govpnas.org For Group A PAKs, an autoinhibitory domain (AID) binds to the catalytic domain of the dimerizing partner, preventing autophosphorylation and activation. nih.gov The binding of activators, such as the GTPases Cdc42 or Rac, disrupts this autoinhibition, leading to kinase activation. nih.gov Type II PAKs are regulated by an N-terminal autoinhibitory pseudosubstrate motif. pnas.orgresearchgate.net

Caspase-Mediated Cleavage: In some cases, kinases can be activated by proteolytic cleavage. During apoptosis, MST1/2 can be cleaved by caspases, which removes the C-terminal autoinhibitory domain and leads to potent activation of the kinase. nih.gov

Identification and Characterization of Novel Threonine Kinases

The discovery and characterization of new threonine kinases are essential for expanding our understanding of cellular signaling networks. Several approaches are employed for this purpose:

Transcriptional Mapping and cDNA Sequencing: A common strategy involves identifying and isolating novel transcripts from specific chromosomal regions. By sequencing the full-length complementary DNA (cDNA), researchers can predict the protein sequence. If the sequence contains the characteristic domains of a protein kinase, it is identified as a candidate kinase. This approach was used to identify the novel serine-threonine kinase gene STK9 from the human Xp22 region. nih.gov

In Vitro Kinase Assays: Once a candidate kinase is identified, its enzymatic activity must be confirmed. This is typically done using an in vitro kinase assay. The purified recombinant kinase protein is incubated with a generic substrate (like myelin basic protein) or a specific peptide substrate and radioactively labeled ATP. The transfer of the radioactive phosphate to the substrate confirms that the protein is an active kinase. This method was used to demonstrate that the SBK protein, a novel kinase, autophosphorylates on serine/threonine residues.

Expression Analysis: Determining the expression pattern of a novel kinase can provide clues about its physiological function. Techniques like Northern blotting can reveal the tissues and developmental stages in which the kinase's gene is expressed. For example, Northern analysis showed that STK9 is expressed in several tissues, including the brain, lung, and kidney. nih.gov

Homology and Synteny Mapping: Comparing the sequence of a newly identified human kinase to the genomes of other species, such as the mouse, can help in its characterization. Identifying the homologous gene (ortholog) in a model organism and its chromosomal location (synteny) can link the kinase to known genetic mutants with specific phenotypes, suggesting its potential role in certain biological processes or diseases. nih.gov

Serine/Threonine Phosphatases

Counterbalancing the action of kinases are the serine/threonine phosphatases, enzymes that catalyze the removal of phosphate groups from phosphothreonine and phosphoserine residues through the hydrolysis of the phosphoester bond. nih.govsigmaaldrich.com This dephosphorylation is not merely a passive reversal but a highly regulated and specific process that is critical for terminating signaling events and returning proteins to their basal state. The human genome contains a smaller number of serine/threonine phosphatase catalytic subunits compared to kinases, suggesting that their specificity is achieved through complex regulatory mechanisms. nih.govsigmaaldrich.com

Mechanisms of Phosphothreonine Dephosphorylation

Serine/threonine phosphatases are broadly classified into two main families based on sequence homology and catalytic mechanism: the phosphoprotein phosphatase (PPP) family and the metal-dependent protein phosphatase (PPM) family.

PPP Family (e.g., PP1, PP2A): The catalytic mechanism of the PPP family involves a bimetallic center, typically containing iron and zinc or manganese ions, in the active site. mdpi.com These metal ions coordinate with the phosphate group of the phosphothreonine residue and activate a water molecule. mdpi.com This activated water molecule then acts as a nucleophile, attacking the phosphorus atom and leading to the cleavage of the phosphoester bond. mdpi.com A histidine/aspartate pair in the active site is responsible for protonating the leaving hydroxyl group of the threonine residue. mdpi.com

PPM Family (e.g., PP2C): The PPM family also utilizes a bimetallic center, usually containing two manganese or magnesium ions. sigmaaldrich.com The catalytic mechanism is similar to that of the PPP family, where the metal ions play a key role in orienting the substrate and activating a water molecule for nucleophilic attack on the phosphorus atom. nih.gov Specific residues, such as glutamate (B1630785) and arginine, in the PP2C active site are crucial for deprotonating the attacking water molecule and stabilizing the leaving phosphate group. nih.gov

Substrate Specificity of Threonine Phosphatases

While the catalytic domains of serine/threonine phosphatases are highly conserved, their specificity towards particular phosphothreonine-containing substrates is achieved through several mechanisms, primarily involving regulatory subunits. nih.govmdpi.com

Holoenzyme Formation: The catalytic subunits of many phosphatases, particularly in the PPP family, associate with a wide variety of regulatory and scaffolding subunits to form holoenzymes. nih.gov These regulatory subunits are key determinants of substrate specificity by targeting the holoenzyme to specific subcellular locations and by directly interacting with substrates. nih.govnih.gov For example, the PP2A catalytic subunit can associate with different families of regulatory B subunits (B, B', B''), which direct the holoenzyme to dephosphorylate distinct sets of substrates. nih.gov

Recognition of Consensus Motifs: The regulatory subunits of phosphatase holoenzymes can recognize specific consensus sequences or short linear motifs (SLiMs) on substrate proteins, often at a distance from the phosphorylation site. nih.govmdpi.com This provides a crucial layer of specificity. For instance, the B56 regulatory subunit of PP2A recognizes an LxxIxE motif in its substrates. nih.gov While consensus sequences for phosphatase substrates are generally less well-defined than for kinases, some preferences have been observed. The PP2A-B55 holoenzyme, for example, shows a preference for basic amino acids C-terminal to the phosphothreonine site. nih.gov

Intrinsic Specificity of the Catalytic Subunit: Although regulatory subunits are the primary drivers of specificity, the catalytic subunits themselves possess some intrinsic substrate preferences. Studies have shown that the catalytic subunit of PP1 (PP1c) preferentially dephosphorylates substrates with basic residues N-terminal to the phosphorylation site. bohrium.com Both PP1c and the PP2A catalytic subunit (PP2Ac) show an intrinsic preference for phosphothreonine over phosphoserine. bohrium.com

The table below summarizes the substrate specificity of selected serine/threonine phosphatase holoenzymes.

| Phosphatase Holoenzyme | Catalytic Subunit Family | Regulatory Subunit(s) | Substrate Recognition Features | Threonine/Serine Preference |

| PP1 | PPP | Various (e.g., Spinophilin) | Binds to RVxF motif on regulatory subunits; catalytic subunit prefers basic motifs N-terminal to p-site. nih.govbohrium.com | pThr > pSer (intrinsic) bohrium.com |

| PP2A-B55 | PPP | B55 family | Prefers basic residues C-terminal to p-site; deselects basic residues N-terminal to p-site. nih.gov | pThr > pSer nih.gov |

| PP2A-B56 | PPP | B56 family | Recognizes LxxIxE motif; shows reduced activity towards sites with a proline at the +1 position. nih.govnih.gov | - |

| PP2C | PPM | - (Monomeric) | - | - |

| Calcineurin (PP2B) | PPP | Calcineurin B | Recognizes PxIxIT and LxVP motifs. nih.gov | - |

p-site refers to the phosphorylation site (phosphothreonine or phosphoserine).

Regulatory Roles of Phosphatases in Cellular Signaling

The reversible phosphorylation of threonine residues is a critical mechanism in cellular signaling, and its homeostasis is maintained by the counteracting activities of protein kinases and protein phosphatases. Protein serine/threonine phosphatases (PSTPs) are a diverse group of enzymes that catalyze the dephosphorylation of both phosphoserine and phosphothreonine residues, thereby terminating or modulating signaling cascades. nih.govnih.govsigmaaldrich.cn These phosphatases are broadly classified into two main superfamilies: the Phosphoprotein Phosphatase (PPP) family and the Metal-dependent Protein Phosphatase (PPM) family. sigmaaldrich.cnbiologists.comresearchgate.net Their regulatory roles are dictated by their substrate specificity, subcellular localization, and the intricate ways their activity is controlled.

The specificity of these phosphatases is not solely determined by the catalytic domain's preference for a particular amino acid sequence around the phosphothreonine site. biologists.combuenoscience.org Instead, it is largely achieved through the association of the catalytic subunits with a wide array of regulatory and targeting subunits. biologists.comresearchgate.net These subunits form holoenzymes that direct the phosphatase to specific subcellular locations and to particular substrates. biologists.com Furthermore, many phosphatases utilize docking interactions, where a short peptide motif on the substrate or a scaffold protein binds to a groove on the phosphatase's catalytic domain, separate from the active site. nih.govbuenoscience.org This mechanism significantly enhances binding affinity and specificity, ensuring that only a select group of proteins is dephosphorylated. nih.govbuenoscience.org

The PPP family, which includes the well-studied phosphatases PP1, PP2A, and PP2B (Calcineurin), accounts for a significant portion of serine/threonine phosphatase activity in mammalian cells. nih.govsigmaaldrich.cn

Protein Phosphatase 1 (PP1) is a highly versatile enzyme involved in a multitude of cellular processes, including cell cycle progression, glycogen (B147801) metabolism, and muscle contraction. dundee.ac.uk Its specificity is conferred by a large number of interacting proteins that target the PP1 catalytic subunit to specific substrates. sigmaaldrich.cn

Protein Phosphatase 2A (PP2A) is a major tumor suppressor and a key regulator of various signaling pathways, including the MAPK pathway. researchgate.netnih.gov It typically exists as a heterotrimeric holoenzyme, with the B subunits being particularly important for determining substrate specificity and subcellular localization. biologists.comnih.govnih.gov

Protein Phosphatase 2B (PP2B or Calcineurin) is a calcium and calmodulin-dependent phosphatase. nih.gov It plays a crucial role in the immune system by dephosphorylating the NFAT family of transcription factors, but it is also involved in cardiac function and development. nih.govplos.org Its substrate recognition is mediated by specific short linear motifs like PxIxIT and LxVP. nih.govnih.gov

The PPM family, which includes PP2C, are monomeric enzymes that require magnesium or manganese ions for their activity. sigmaaldrich.cnresearchgate.net They are known to be key regulators of cellular stress responses. nih.govoup.com For instance, certain PP2C isoforms can inactivate stress-activated protein kinases by dephosphorylating a critical threonine residue in their activation loop. nih.gov

The table below summarizes key serine/threonine phosphatases and their roles in regulating cellular signaling through the dephosphorylation of specific substrates.

| Phosphatase Family | Phosphatase | Selected Substrates (Phospho-Threonine site) | Cellular Process Regulated |

| PPP | PP1 | Phosphorylase Kinase, Myosin Light Chain, cdc2 kinase (Thr-320) | Glycogen Metabolism, Muscle Contraction, Cell Cycle Control |

| PPP | PP2A | Akt (Thr-308), MEK, ERK, β-catenin | Cell Survival, MAPK Signaling, Wnt Signaling |

| PPP | PP2B (Calcineurin) | NFAT, B-Raf, KSR2 | T-cell Activation, Immune Response, MAPK Signaling |

| PPM | PP2Cε | ASK1 (Thr-845) | Stress Response, Apoptosis |

Biological Functions and Cellular Signaling Pathways Involving D O Phospho Threonine

Regulation of Cell Cycle Progression

The progression of a cell through the division cycle is a tightly regulated process controlled by a series of checkpoints. The reversible phosphorylation of proteins on serine and threonine residues is a fundamental mechanism governing these transitions. frontiersin.orgdtu.dk Key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), are themselves controlled by phosphorylation, and in turn, act as kinases that phosphorylate numerous substrate proteins to drive the cell from one phase to the next. nih.govnih.gov

The precise timing of mitotic events depends on the coordinated action of kinases and phosphatases. rupress.org For instance, the activation and deactivation of CDK complexes through phosphorylation events at specific threonine residues ensure the orderly transition through G1, S, G2, and M phases. nih.gov Phosphatases like Protein Phosphatase 1 (PP1) and PP2A counteract the activity of CDKs by dephosphorylating threonine residues, a process that is equally crucial for proper mitotic progression, such as during chromosome segregation. nih.govrupress.org The dynamic interplay between threonine phosphorylation and dephosphorylation acts as a molecular switch, turning protein functions on or off to ensure the fidelity of cell division. nih.gov

Table 1: Key Proteins in Cell Cycle Regulation Modulated by Threonine Phosphorylation

| Protein | Kinase/Phosphatase | Role of Threonine Phosphorylation | Functional Outcome |

|---|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | CDK-Activating Kinase (CAK), Wee1/Myt1 | Activating or inhibitory phosphorylation | Drives or halts cell cycle progression. nih.gov |

| Retinoblastoma protein (Rb) | CDKs, PP1 | Inactivation by phosphorylation | Allows progression past the G1/S checkpoint. nih.gov |

| Wee1/Cdc25 | CDKs, PP2A | Feedback loop regulation | Fine-tunes CDK activity to control entry into mitosis. nih.gov |

| RAN | PAK4 | Phosphorylation by PAK4 | Plays a role in cell-cycle progression. uniprot.org |

Modulation of Apoptosis and Cell Survival

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and eliminating damaged cells. Threonine phosphorylation plays a dual role in this process, capable of either promoting or inhibiting cell death depending on the specific protein and cellular context. nih.govnih.gov

Survival signals often activate serine/threonine kinases like AKT (Protein Kinase B), which then phosphorylates and inactivates pro-apoptotic proteins. wikipedia.org A key example is the phosphorylation of the BCL-2 family member BAD (BCL2 antagonist of cell death), which promotes cell survival. nih.govmdpi.com Conversely, in response to cellular stress or DNA damage, other kinases can phosphorylate different targets to initiate the apoptotic cascade. nih.gov For example, phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL under certain conditions, such as during chemotherapy, can inactivate their pro-survival function, thereby triggering apoptosis. nih.gov The transcription factor p53, a crucial tumor suppressor, is also regulated by phosphorylation, which can stabilize the protein and lead to the transactivation of genes that control apoptosis. pnas.org

Table 2: Key Proteins in Apoptosis and Cell Survival Modulated by Threonine Phosphorylation

| Protein | Kinase/Phosphatase | Role of Threonine Phosphorylation | Functional Outcome |

|---|---|---|---|

| BAD | AKT | Inhibitory phosphorylation | Promotes cell survival by sequestering BAD. nih.govmdpi.com |

| Bcl-2/Bcl-xL | Various kinases | Inactivating phosphorylation | Can block pro-survival function, inducing apoptosis. nih.gov |

| RelA (p65) | Casein Kinase II (CK2) | Phosphorylation at Threonine 505 | Negatively regulates NF-κB's pro-survival and anti-apoptotic functions. molbiolcell.org |

| Caspase-9 | p38 MAPK, ERK1/2 | Inhibitory phosphorylation at Threonine 125 | Restrains the intrinsic apoptosis pathway. nih.gov |

| FOXO3 | AKT, AMPK | Inactivation or activation by phosphorylation | Regulates transcription of pro-apoptotic genes like PUMA. d-nb.info |

Control of Cellular Growth and Proliferation

Cellular growth (increase in size) and proliferation (increase in cell number) are tightly linked to metabolic activity and are governed by complex signaling networks where threonine phosphorylation is a central regulatory event. nih.gov Growth factors binding to cell surface receptors initiate intracellular signaling cascades that frequently involve serine/threonine kinases. thermofisher.com

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and proliferation. wikipedia.org Activated AKT, a serine/threonine kinase, stimulates cell growth and proliferation by phosphorylating a wide range of downstream targets. wikipedia.orgnih.gov This leads to increased glucose uptake and utilization, as well as enhanced protein synthesis, which are essential for accumulating the biomass needed for cell division. nih.gov Similarly, the phosphorylation of the tumor suppressor protein ARF on Threonine 8 by Protein Kinase C (PKC) has been shown to confer pro-proliferative and pro-survival properties. d-nb.info In contrast, phosphorylation of other proteins can serve to suppress cell growth; for instance, phosphorylation of RelA at threonine 505 negatively regulates its ability to promote proliferation. molbiolcell.org

Table 3: Key Proteins in Cellular Growth and Proliferation Modulated by Threonine Phosphorylation

| Protein | Kinase/Phosphatase | Role of Threonine Phosphorylation | Functional Outcome |

|---|---|---|---|

| AKT | PDK1 | Activating phosphorylation at Thr308 | Promotes cell growth, proliferation, and survival. spandidos-publications.comnih.gov |

| mTOR | AKT | Activation (indirectly) | Master regulator of protein synthesis and cell growth. mdpi.comwikipedia.org |

| p14ARF | PKC | Phosphorylation at Threonine 8 | Confers pro-survival and pro-proliferative properties. d-nb.info |

| Myogenic bHLH proteins | PKC | Inhibitory phosphorylation | Inhibits DNA binding and muscle-specific gene transcription, repressing differentiation. oup.com |

Integration in Signal Transduction Cascades

O-Phospho-Threonine is an integral component of numerous signal transduction pathways, serving as a molecular messenger that translates extracellular stimuli into specific cellular responses.

The MAPK pathways are highly conserved, three-tiered kinase cascades that regulate a multitude of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. nih.govembopress.org A universal feature of MAPK activation is the dual phosphorylation of a threonine and a tyrosine residue within a conserved T-X-Y motif in the kinase's activation loop. nih.govnih.govcellsignal.com

This dual phosphorylation is catalyzed by an upstream MAPK kinase (MAPKK or MEK). thermofisher.com For example, MEK1 and MEK2 phosphorylate ERK1 and ERK2 at specific threonine and tyrosine residues, leading to their activation. cellsignal.com Once activated, MAPKs like ERK, JNK, and p38 phosphorylate a vast array of cytoplasmic and nuclear substrates, including transcription factors, thereby modulating gene expression and eliciting a specific cellular response. nih.govthermofisher.com The dephosphorylation of these threonine and tyrosine sites by dual-specificity phosphatases (DUSPs) terminates the signal. nih.gov

The PI3K/AKT pathway is a central signaling axis that promotes cell survival, growth, and metabolism. wikipedia.orgwikipedia.org Following stimulation by growth factors, Phosphatidylinositol 3-kinase (PI3K) is activated and generates the second messenger PIP3 at the plasma membrane. nih.gov PIP3 recruits the serine/threonine kinase AKT to the membrane, where it is subsequently activated by phosphorylation. wikipedia.org

A critical activating event for AKT is the phosphorylation of a threonine residue in its activation loop (Threonine 308 for AKT1) by the kinase PDK1. mdpi.comspandidos-publications.comnih.gov Full activation often involves phosphorylation at a second site, a serine residue (Ser473), by mTORC2. mdpi.com Activated AKT then phosphorylates dozens of downstream substrates, thereby inhibiting apoptosis (e.g., by phosphorylating BAD), promoting cell cycle progression, and stimulating protein synthesis and cell growth via the mTORC1 complex. wikipedia.orgmdpi.com The phosphatase and tensin homolog (PTEN) acts as a key negative regulator of this pathway by dephosphorylating PIP3, thus preventing AKT activation. wikipedia.orgwikipedia.org

Beyond the well-known MAPK and PI3K/AKT pathways, threonine phosphorylation is crucial for many other signaling networks.

STAT Signaling: The function of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for cytokine signaling, can be modulated by threonine phosphorylation. For instance, threonine phosphorylation of STAT1 can promote inflammatory responses while restricting its canonical interferon (IFN) signaling, demonstrating how this modification can fine-tune a protein's function in a context-dependent manner. mdpi.comresearchgate.net

NF-κB Signaling: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation and cell survival. The RelA (p65) subunit of NF-κB can be phosphorylated on Threonine 505. molbiolcell.org This specific phosphorylation event acts as a negative feedback mechanism, suppressing NF-κB's ability to drive proliferation and migration and sensitizing cells to apoptosis. molbiolcell.org

PKC Signaling: Protein Kinase C (PKC) is a family of serine/threonine kinases involved in diverse cellular processes. PKC can phosphorylate the tumor suppressor p14ARF at Threonine 8. d-nb.info This modification causes ARF to accumulate in the cytoplasm and promotes cell spreading and proliferation, highlighting a context-dependent pro-proliferative role for ARF that is regulated by threonine phosphorylation. d-nb.info

Influence on Gene Expression and Transcriptional Regulation

The phosphorylation of threonine residues is a critical post-translational modification (PTM) that profoundly influences the regulation of gene expression. This process, catalyzed by protein kinases, acts as a molecular switch that can alter a protein's function, localization, and interactions, thereby affecting various stages of gene transcription, from chromatin remodeling to the direct modulation of transcription factor activity. cellsignal.com

Phosphothreonine in Transcription Factor Activity

Phosphorylation is a key mechanism for controlling the function of transcription factors—proteins that bind to specific DNA sequences to regulate the rate of transcription. cusabio.com The addition of a phosphate (B84403) group to a threonine residue can modulate a transcription factor's DNA-binding affinity, stability, subcellular localization, and its ability to interact with other proteins, ultimately influencing the expression of its target genes. cusabio.com

Several transcription factors are known to be regulated by threonine phosphorylation:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The phosphorylation of the RelA (p65) subunit at threonine 505 (T505) serves as a negative regulatory mark. nih.govmolbiolcell.org This modification can suppress NF-κB's role in processes like cell proliferation and migration and can promote apoptosis. nih.govmolbiolcell.org For example, T505 phosphorylation is implicated in the induction of the pro-apoptotic gene NOXA. molbiolcell.org

Elk1 (ETS-Like Kinase 1): The activity of the transcription factor Elk1 is enhanced by phosphorylation at threonine 417. This specific phosphorylation event is a key indicator of its activation state and its role in mediating cellular responses to stimuli through gene regulation. assaygenie.com

ETS1 (ETS Proto-Oncogene 1): Similar to Elk1, the phosphorylation of ETS1 at threonine 38 is crucial for its function in regulating gene expression. Assaying this phosphorylation state provides insights into signal transduction pathways and cellular differentiation. assaygenie.com

Prokaryotic Transcription Factors: In bacteria, eukaryotic-like serine/threonine kinases (eSTKs) directly phosphorylate transcription factors to adapt to environmental changes. tandfonline.com In Mycobacterium tuberculosis, the transcription factor DosR is phosphorylated on threonine residues, which enhances its ability to bind DNA and activate genes in response to hypoxia. tandfonline.com

| Transcription Factor | Phosphorylation Site | Primary Kinase(s) | Effect on Activity | References |

|---|---|---|---|---|

| RelA (p65) | Threonine 505 | Chk1 | Negative regulation; promotes apoptosis, inhibits proliferation/migration. | nih.govmolbiolcell.org |

| Elk1 | Threonine 417 | MAPKs | Activation of transcriptional activity. | assaygenie.com |

| ETS1 | Threonine 38 | MAPKs | Activation of transcriptional activity. | assaygenie.com |

| Pdx-1 | Threonine 231 | CK2 | Regulation of transcription factor activity. | researchgate.net |

Chromatin Remodeling and Epigenetic Modification

Phosphothreonine plays a significant role in epigenetics by contributing to chromatin remodeling. Chromatin, the complex of DNA and histone proteins, can be dynamically altered, and histone PTMs are central to this regulation. nih.gov Phosphorylation of threonine residues on histones can directly alter chromatin structure or serve as a docking site for effector proteins that "read" these marks. nih.gov

Key instances of threonine phosphorylation in chromatin regulation include:

Histone H3 Phosphorylation: The N-terminal tail of histone H3 is a major hub for PTMs. Threonine phosphorylation at several sites is linked to transcriptional control and other nuclear events. nih.gov

H3 Threonine 3 (H3T3ph): Phosphorylation at this site by the haspin kinase is involved in ensuring proper chromosome cohesion during mitosis. nih.gov In other contexts, such as in Chlamydomonas, it is necessary for establishing heritable gene silencing. pnas.org

H3 Threonine 6 (H3T6ph): This mark is associated with active gene expression. For instance, its presence is correlated with androgen receptor-stimulated gene activation in prostate cancer. wikipedia.org

H3 Threonine 11 (H3T11ph): This modification serves as a unique chromatin mark for transcriptional control and is also a biomarker for nutritional stress and aging. elifesciences.orgwikipedia.org Kinases such as Sch9 and CK2 are known to regulate H3pT11 levels in response to cellular stress. elifesciences.org

H3 Threonine 118 (H3T118ph): Located in the globular domain of H3, phosphorylation at T118 by Aurora-A kinase disrupts histone-DNA contacts. elifesciences.org This event is crucial during mitosis for regulating the binding of essential protein complexes like cohesin and condensin I to chromatin. elifesciences.org

RNA Polymerase II CTD: The C-terminal domain (CTD) of the largest subunit of RNA polymerase II contains repeating heptapeptide (B1575542) sequences. Phosphorylation of threonine 4 (pT4) within these repeats helps couple transcription with chromatin remodeling by facilitating the removal of the histone variant Htz1 from the promoters of specific genes. pnas.orgresearchgate.net

Prokaryotic Chromatin: In bacteria like Salmonella, the histone-like nucleoid structuring protein (H-NS) organizes the bacterial chromosome. Phosphorylation of H-NS at threonine 13 alters its structure, reducing its DNA binding affinity and leading to the transcriptional activation of previously silenced genes. nih.govfrontiersin.org

| Phosphorylated Protein | Threonine Site | Biological Context | Function | References |

|---|---|---|---|---|

| Histone H3 | T3 | Mitosis, Epigenetic Silencing | Promotes chromatid cohesion; required for heritable gene silencing. | nih.govpnas.org |

| Histone H3 | T6 | Transcriptional Activation | Associated with active gene expression (e.g., in prostate cancer). | wikipedia.org |

| Histone H3 | T11 | Transcriptional Control, Stress Response | Chromatin mark for gene control; biomarker for nutritional stress. | elifesciences.orgwikipedia.org |

| Histone H3 | T118 | Mitosis | Weakens histone-DNA contact; regulates cohesin/condensin I occupancy. | elifesciences.org |

| H-NS Protein (Salmonella) | T13 | Bacterial Gene Regulation | Reduces DNA binding, activating PhoP/PhoQ-dependent genes. | nih.govfrontiersin.org |

Role in Metabolic Regulation

Threonine phosphorylation is a fundamental mechanism in the regulation of cellular metabolism. nih.gov As a key post-translational modification, it allows for the rapid and reversible control of enzyme activity and signaling pathways that govern metabolic processes, from nutrient sensing to the biosynthesis of essential molecules. nih.gov

The amino acid threonine itself is an essential dietary component that is central to protein synthesis and various metabolic pathways. creative-proteomics.com The phosphorylation of threonine residues within key regulatory proteins provides a dynamic layer of control. For example, the biosynthesis of threonine from aspartate is a multi-step enzymatic process that includes phosphorylation and is tightly controlled by feedback inhibition, where high levels of threonine can allosterically inhibit the pathway's first enzyme, aspartate kinase. creative-proteomics.com

In the context of nutrient sensing, signaling pathways respond to the availability of amino acids to regulate cell growth and aging. In yeast, amino acids such as threonine and valine activate the highly conserved TORC1 pathway. plos.org This signal converges on the kinase Sch9, which is also regulated by other nutrient-sensing pathways. plos.org This integration of signals allows the cell to adapt its metabolic state to nutrient availability. This is further linked to epigenetic regulation, as Sch9 and another kinase, CK2, phosphorylate histone H3 at threonine 11 (H3pT11) in response to nutritional stress, thereby linking metabolism directly to chromatin state and the regulation of lifespan. elifesciences.orgwikipedia.org

Phosphothreonine also plays a role in major metabolic signaling cascades like the insulin (B600854) pathway. It has been suggested that high levels of free fatty acids can impair insulin signaling by promoting the phosphorylation of Insulin Receptor Substrate 1 (IRS1) at serine/threonine residues, which in turn prevents its proper activation and blocks downstream signaling through the PI3K/AKT pathway. drugbank.com

Subcellular Localization and Trafficking of Phosphothreonine-Containing Proteins

The phosphorylation of threonine residues is a critical signal for controlling the location and movement of proteins within a cell. cellsignal.comfrontiersin.org The addition of a negatively charged phosphate group can induce conformational changes in a protein, altering its interaction with other molecules and membranes and thereby dictating its subcellular trafficking and localization. frontiersin.org

A primary mechanism involves the creation of binding sites for adaptor proteins that recognize phosphomotifs. Domains such as forkhead-associated (FHA) domains and WW domains, along with proteins like the 14-3-3 family, specifically bind to phosphoserine/threonine-containing sequences. nih.gov This binding can sequester a protein in a particular compartment or trigger its movement. A clear example is seen in T-cell activation, where the phosphorylation of the adaptors SLP76 and GADS creates a binding site for 14-3-3 proteins. rupress.org This interaction causes the entire protein complex to be released from signaling microclusters at the plasma membrane, effectively down-regulating the signaling cascade. rupress.org

Phosphothreonine-dependent trafficking is also crucial for the function of membrane proteins. The Amyloid Precursor Protein (APP), which is implicated in Alzheimer's disease, undergoes phosphorylation at threonine 668. nih.gov This modification is essential for its copper-responsive intracellular trafficking and is associated with the anterograde transport of APP in vesicles. nih.gov

In the plant kingdom, the polar transport of the hormone auxin is fundamental to development and is controlled by the asymmetric localization of PIN-FORMED (PIN) transporter proteins. nih.gov The trafficking and polar targeting of these PIN proteins to specific sides of the cell membrane are regulated by the phosphorylation of threonine and serine residues within their hydrophilic loops by kinases such as PINOID. nih.gov This phosphorylation code ensures the correct distribution of auxin transporters, which in turn establishes the auxin gradients necessary for plant morphogenesis. nih.gov

D O Phospho Threonine in Pathophysiological Processes

Aberrant Threonine Phosphorylation in Oncogenesis

The reversible phosphorylation of proteins on threonine residues is a fundamental signaling mechanism that, when disrupted, can drive the initiation and progression of cancer. This disruption often manifests as the uncontrolled activation of kinases or the suppression of phosphatases, leading to sustained pro-cancer signaling.

Dysregulation of Kinase and Phosphatase Activity in Cancer

The equilibrium between protein kinase and phosphatase activities is essential for normal cellular function. nih.govresearchgate.net In cancer, this balance is frequently tipped in favor of increased phosphorylation, promoting cell proliferation, survival, and migration. nih.govbio-rad-antibodies.com This imbalance can arise from mutations or altered expression of the genes encoding these enzymes. frontiersin.orgthieme-connect.com

A multitude of serine/threonine kinases are implicated in oncogenesis. Cyclin-dependent kinases (CDKs), for instance, are crucial regulators of the cell cycle, and their dysregulation is a well-established hallmark of cancer. nih.gov Similarly, the rapidly accelerated fibrosarcoma (RAF) kinases, which are cytoplasmic serine/threonine kinases, are key components of the mitogen-activated protein kinase (MAPK) signaling pathway and contribute to oncogenesis through their role in cell growth. nih.gov The Protein Kinase B (PKB/Akt) family of serine/threonine kinases regulates numerous cellular processes, including metabolism, proliferation, and survival, and its hyperactivation is common across many cancer types. nih.govnih.gov

Conversely, protein phosphatases that dephosphorylate threonine residues often act as tumor suppressors. Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that controls a wide range of signaling cascades and is frequently dysregulated in cancer. nih.gov Its inactivation can lead to the sustained phosphorylation of oncogenic proteins like Akt and c-Myc. nih.govresearchgate.net The PH domain leucine-rich repeat protein phosphatases (PHLPPs) are another group of phosphatases that inhibit the Akt signaling pathway by dephosphorylating it at a key threonine residue (Thr308), thereby suppressing tumor growth. nih.gov

The interplay between these enzymes is complex. For example, the Cell division cycle 25 (CDC25) family of phosphatases activates CDKs, highlighting how the dysregulation of a phosphatase can lead to the hyperactivity of a kinase, driving uncontrolled cell proliferation. researchgate.netnih.gov

| Enzyme Family | Specific Examples | Role in Cancer |

| Serine/Threonine Kinases | Cyclin-dependent kinases (CDKs), RAF Kinases, Protein Kinase B (Akt) | Often act as oncogenes, promoting cell proliferation, survival, and growth when hyperactivated. |

| Serine/Threonine Phosphatases | Protein Phosphatase 2A (PP2A), PH domain leucine-rich repeat protein phosphatases (PHLPPs) | Frequently function as tumor suppressors, and their inactivation leads to sustained pro-cancer signaling. |

| Dual Specificity Phosphatases | Cell division cycle 25 (CDC25) | Can have oncogenic roles by activating pro-cancer kinases like CDKs. |

Specific Phosphothreonine Sites as Oncogenic or Tumor Suppressor Modifiers

The functional consequence of threonine phosphorylation is highly specific to the protein and the particular residue being modified. Phosphorylation at certain threonine sites can act as a molecular switch, turning a protein's function "on" or "off" and thereby influencing its role as an oncogene or a tumor suppressor.

For instance, the phosphorylation of Akt at Threonine 308 is a critical step in its activation, which in turn promotes cell survival and proliferation. nih.gov The tumor suppressor protein p53 is another key example where threonine phosphorylation plays a crucial regulatory role. Dysregulation of p53 phosphorylation can lead to its inappropriate activation or inactivation, contributing to malignant transformation. bio-rad-antibodies.com

In the context of breast cancer, the phosphorylation of threonine residues on the scaffold protein Shc has been shown to enhance signaling through both the MAPK and Akt pathways, promoting cancer cell processes. nih.gov Another example is the Membrane-type 1 matrix metalloproteinase (MT1-MMP), an enzyme involved in cancer cell invasion and metastasis. Research indicates that MT1-MMP contains phosphorylated threonine, suggesting this modification may be a regulatory mechanism for its activity. richmond.edu

| Protein | Phosphothreonine Site | Functional Role in Cancer |

| Akt (Protein Kinase B) | Threonine 308 | Activation of this site is crucial for its pro-survival and pro-proliferative signaling. |

| p53 | Multiple threonine sites | Phosphorylation status regulates its tumor suppressor functions, including cell cycle arrest and apoptosis. |

| Shc | Unspecified threonine residues | Promotes elevated Akt and Erk signaling in breast cancer cells. |

| MT1-MMP | Threonine 567 (putative) | May regulate the enzyme's role in cancer cell invasion and metastasis. |

Implications in Neurodegenerative Disorders

While extensively studied in cancer, the role of aberrant threonine phosphorylation is also a critical area of investigation in neurodegenerative diseases. The post-mitotic nature of neurons makes them particularly vulnerable to the accumulation of misfolded and aggregated proteins, a process often influenced by phosphorylation.

Phosphorylation of Huntingtin Protein on Threonine Residues in Huntington’s Disease

Huntington's disease is a fatal genetic disorder characterized by the progressive breakdown of nerve cells in the brain. It is caused by a mutation in the Huntingtin (HTT) gene, leading to an expanded polyglutamine tract in the HTT protein. While the primary cause is genetic, post-translational modifications, including phosphorylation, are known to modulate the toxicity of the mutant HTT protein.

Research has identified specific threonine residues on the HTT protein that are subject to phosphorylation. For example, phosphorylation at Threonine 3 has been shown to be a critical event. This modification can influence the protein's structure, aggregation, and cellular localization, thereby impacting its neurotoxicity. Studies suggest that phosphorylation at this site can be protective by promoting the clearance of the mutant HTT protein.

Other Neurological Disease Associations

Aberrant threonine phosphorylation is a common pathological feature in a range of neurodegenerative disorders beyond Huntington's disease. In Alzheimer's disease, the hyperphosphorylation of the tau protein on multiple serine and threonine residues is a central event in the formation of neurofibrillary tangles, one of the main pathological hallmarks of the disease.

Similarly, in Parkinson's disease, the protein alpha-synuclein, a major component of Lewy bodies, is known to be phosphorylated on serine and threonine residues, which may affect its aggregation and toxicity. The dysregulation of kinases and phosphatases is increasingly recognized as a contributing factor to the pathogenesis of these and other neurological conditions. frontiersin.org

Role in Metabolic Diseases, including Diabetes

Threonine phosphorylation is a key regulatory mechanism in metabolic pathways, particularly in insulin (B600854) signaling. Dysregulation of this process is strongly implicated in the pathogenesis of metabolic diseases such as type 2 diabetes.

The insulin receptor substrate (IRS) proteins are crucial for transmitting the insulin signal from the receptor to downstream intracellular pathways, including the PI3K-Akt pathway. nih.gov The phosphorylation of IRS proteins on tyrosine residues is activating, while phosphorylation on specific serine and threonine residues, often mediated by kinases activated in response to inflammatory signals or cellular stress, can inhibit insulin signaling. This inhibitory phosphorylation is a key mechanism of insulin resistance, a hallmark of type 2 diabetes. For example, kinases such as JNK and PKC can phosphorylate IRS1 on threonine residues, impairing its ability to interact with the insulin receptor and activate downstream signaling, thereby contributing to a state of insulin resistance.

Involvement in Inflammatory and Immune Responses

The phosphorylation of threonine residues within key signaling proteins is a critical regulatory mechanism in the orchestration of inflammatory and immune responses. This post-translational modification can modulate protein activity, localization, and interaction with other molecules, thereby fine-tuning the cellular response to inflammatory stimuli. Research has increasingly highlighted the pivotal role of O-phospho threonine in governing the intricate signaling networks that underpin both innate and adaptive immunity.

STAT1 Threonine Phosphorylation and Immune Modulation

A significant body of research has centered on the threonine phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), a central mediator of interferon (IFN) signaling and antiviral defense embopress.orgnih.gov. Recent studies have unveiled a previously unrecognized layer of STAT1 regulation through the phosphorylation of a specific threonine residue, Thr748 embopress.orgnih.govnih.govpromega.com. This modification acts as a molecular switch that can dictate the functional output of STAT1 signaling, particularly in the context of innate inflammatory responses.

In response to bacterial-derived toxins like lipopolysaccharide (LPS), a cell-intrinsic IκB kinase (IKK)-mediated phosphorylation of STAT1 at Thr748 occurs embopress.orgnih.govpromega.com. This event is independent of the canonical IFN-induced tyrosine phosphorylation of STAT1. The threonine phosphorylation of STAT1 has been shown to promote a pro-inflammatory response in macrophages while simultaneously restricting IFN and anti-inflammatory signaling pathways embopress.orgnih.govpromega.com. This dual functionality highlights a sophisticated mechanism for modulating immune responses, where the nature of the stimulus dictates the specific phosphorylation pattern of STAT1 and, consequently, the cellular outcome.

Genetically engineered mice with a phospho-deficient threonine-to-alanine mutation at this site (T748A) have demonstrated resistance to LPS-induced lethality, underscoring the critical role of this specific threonine phosphorylation in driving detrimental inflammatory responses in conditions like sepsis embopress.orgnih.gov. These findings suggest that STAT1 possesses a phosphorylation-dependent modular functionality, with tyrosine phosphorylation driving IFN-dependent antiviral responses and threonine phosphorylation promoting inflammatory responses embopress.orgnih.gov.

Furthermore, the threonine phosphorylation of STAT1 at Thr748 has been implicated in maintaining gut epithelial integrity. In models of intestinal inflammation, this modification was shown to be protective, suggesting a context-dependent role for STAT1 threonine phosphorylation in different tissues and inflammatory conditions nih.gov.

Table 1: Key Findings on STAT1 Threonine Phosphorylation in Immune Modulation

| Finding | Key Protein/Molecule | Cell/System Studied | Functional Consequence | Reference |

|---|---|---|---|---|

| Identification of Thr748 as a key phosphorylation site | STAT1 | Murine models, human macrophages | Restricts IFN signaling, promotes innate inflammatory response | embopress.orgnih.gov |

| IKK-mediated phosphorylation | STAT1, IκB kinase (IKK) | Macrophages | Promotes inflammatory response to LPS | embopress.orgnih.govpromega.com |

| Resistance to LPS-induced lethality | STAT1 (T748A mutant) | Genetically engineered mice | Highlights the pro-inflammatory role of Thr748 phosphorylation | embopress.orgnih.gov |

| Protection of gut epithelial integrity | STAT1 | Murine colitis model | Context-dependent protective role in intestinal inflammation | nih.gov |

Diagnostic and Prognostic Biomarkers based on Phosphothreonine Levels

The aberrant phosphorylation of proteins is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the detection and quantification of specific phosphoproteins, including those containing phosphothreonine, in clinical samples hold significant promise for the development of novel diagnostic and prognostic biomarkers.

The field of phosphoproteomics, which focuses on the large-scale analysis of protein phosphorylation, has been instrumental in identifying potential biomarkers. Alterations in the levels of phosphothreonine on specific proteins can reflect the dysregulation of signaling pathways that drive disease pathogenesis. These changes can be detected in various biological samples, such as serum, plasma, and tissue biopsies, making them accessible for clinical testing.

Several methods are employed to measure phosphothreonine levels, including:

Mass Spectrometry (MS): A powerful tool for identifying and quantifying specific phosphorylation sites on proteins in complex biological samples.

Enzyme-Linked Immunosorbent Assay (ELISA): This antibody-based method can be highly specific and sensitive for detecting a particular phosphoprotein.

Western Blotting: A common laboratory technique used to detect specific proteins in a sample, which can be adapted with phospho-specific antibodies.

Research has identified numerous phosphoproteins where the level of phosphorylation, including on threonine residues, correlates with disease presence, severity, or patient outcome. For instance, in various cancers, the overexpression or altered phosphorylation of proteins involved in cell cycle regulation and signal transduction has been linked to prognosis and response to therapy. While research into "D-O-Phospho Threonine" as a singular, universal biomarker is not established, the principle of using phosphothreonine levels on specific proteins as part of a biomarker panel is a rapidly advancing area of clinical research.

Table 2: Examples of Phosphoproteins Investigated as Potential Biomarkers

| Phosphoprotein | Disease Context | Potential Application | Detection Method(s) |

|---|---|---|---|

| p-ERK1/2 | Pancreatic Cancer | Early diagnosis | Immunoassay |

| CAP1 (S308, S310) | Non-small cell lung cancer | Prognosis | Not specified |

| Secreted phosphoprotein 1 (SPP1) | Various cancers | Prognosis, immunotherapy response | Immunohistochemistry, Bioinformatics |

| STAT1 (Thr748) | Sepsis, Inflammatory Bowel Disease | Prognosis, therapeutic target | Not specified for clinical use |

The development of robust and reproducible assays for measuring phosphothreonine levels in clinical settings is an ongoing challenge. However, the continued advancement of technologies like targeted mass spectrometry and highly specific antibodies is paving the way for the integration of phosphoprotein-based biomarkers into routine clinical practice, offering the potential for more personalized and effective disease management.

Advanced Methodologies for the Analysis and Characterization of D O Phospho Threonine

Mass Spectrometry-Based Phosphoproteomics

Mass spectrometry (MS) has become an indispensable tool for the large-scale analysis of protein phosphorylation. nih.govoup.comthermofisher.com Its high sensitivity, accuracy, and throughput allow for the comprehensive identification and quantification of phosphorylation events within the proteome. nih.gov

A primary application of MS-based phosphoproteomics is the discovery of novel phosphorylation sites. figshare.comresearchgate.net This is typically achieved through a "bottom-up" proteomics approach where proteins are enzymatically digested into peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govspringernature.com The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, and this information is used to determine the peptide sequence and the location of the phosphate (B84403) group. nih.gov

The identification process relies on the characteristic mass shift of 80 Da imparted by the phosphate group on a threonine residue. pnas.org Database search algorithms, such as SEQUEST, are then used to match the experimental MS/MS spectra to theoretical spectra generated from protein sequence databases, allowing for the confident assignment of phosphorylation sites. pnas.org

Table 1: Research Findings on Novel Threonine Phosphorylation Site Identification

| Protein Target | Experimental Approach | Key Findings |

| Raptor | LC/MS/MS analysis after nocodazole (B1683961) treatment | Identification of several novel serine and threonine phosphorylation sites, with many clustering in specific regions of the protein. figshare.com |

| Sp1 | Mass spectrometry and site-directed mutagenesis | Discovery of a novel phosphopeptide (SDHLSKIHK) and identification of new serine phosphorylation sites. researchgate.net |

| Human Proteome | Integrative computational and experimental analysis | Identification of 960 phosphoserine/threonine motifs, with 194 being novel and statistically enriched. nih.gov |

Understanding the dynamics of threonine phosphorylation is crucial for elucidating its role in cellular processes. uu.nl Quantitative phosphoproteomics allows for the measurement of changes in the abundance of specific phosphothreonine sites in response to various stimuli or cellular states. nih.govresearchgate.net Several MS-based quantitative strategies are employed:

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): In this method, cells are grown in media containing either normal or heavy isotope-labeled amino acids. springernature.comnih.gov Proteins and their subsequent peptides become labeled, and the mass difference allows for the relative quantification of phosphopeptides from different cell populations when their MS spectra are compared. nih.gov

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): This chemical labeling approach uses isobaric tags that are attached to the N-terminus and lysine (B10760008) side chains of peptides. nih.govresearchgate.net The tags are designed to be of the same mass, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses, allowing for the simultaneous quantification of peptides from multiple samples. nih.gov

These quantitative approaches have been successfully applied to study the temporal dynamics of signaling networks, providing insights into how phosphothreonine levels change over time. uu.nlnih.gov

Table 2: Methodologies for Quantitative Phosphothreonine Analysis

| Method | Principle | Advantages |

| SILAC | Metabolic labeling with stable isotopes. springernature.comnih.gov | High accuracy and precision for relative quantification. |

| iTRAQ | Chemical labeling with isobaric tags. nih.gov | Multiplexing capabilities for comparing multiple samples simultaneously. nih.gov |

The fragmentation of phosphopeptides in the mass spectrometer is a critical step for both identification and site localization. The lability of the phosphate group on serine and threonine residues presents a challenge, as it can be easily lost during fragmentation, leading to a neutral loss of phosphoric acid (98 Da) and uninformative spectra. nih.govacs.org To overcome this, various fragmentation techniques have been developed:

Higher-Energy Collisional Dissociation (HCD): This is a beam-type collision-induced dissociation (CID) method that provides high-resolution fragment ion spectra. nih.govnih.gov While neutral loss can still occur, HCD often generates sufficient backbone fragmentation to allow for confident peptide identification. nih.govacs.org

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion. nih.govacs.org This induces fragmentation of the peptide backbone while preserving labile modifications like phosphorylation. nih.gov ETD is particularly advantageous for analyzing highly charged peptides and localizing the phosphorylation site with high confidence. acs.org

Hybrid fragmentation techniques, such as EThcD, which combines ETD and HCD, have also been developed to leverage the strengths of both methods, resulting in more comprehensive fragmentation and increased confidence in phosphopeptide identification and localization. nih.govacs.org

Table 3: Comparison of Fragmentation Techniques for Phosphothreonine Analysis

| Fragmentation Technique | Mechanism | Key Features |

| HCD | Beam-type collision-induced dissociation. nih.gov | High-resolution fragment spectra; can result in neutral loss of the phosphate group. nih.govnih.gov |

| ETD | Electron transfer to multiply charged peptide ions. nih.govacs.org | Preserves labile modifications; ideal for highly charged peptides. nih.gov |

| EThcD | Combination of ETD and HCD. nih.govacs.org | Provides extensive backbone fragmentation and confident site localization. nih.gov |

Immunological Detection Techniques